2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide
Description
2,2-Dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with dichloro and carboxamide groups, along with a dibenzofuran moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2,2-dichloro-N-(2-methoxydibenzofuran-3-yl)-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-17(9-18(17,19)20)16(22)21-12-8-14-11(7-15(12)23-2)10-5-3-4-6-13(10)24-14/h3-8H,9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEPLWOWPFSZGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide typically involves multiple steps:
Formation of the Dibenzofuran Moiety: The dibenzofuran structure can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Cyclopropane Ring Formation: The cyclopropane ring is formed through cyclopropanation reactions, which can involve the reaction of alkenes with diazo compounds in the presence of transition metal catalysts.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a candidate for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their biological activity, including potential antimicrobial, antifungal, or anticancer properties. The dibenzofuran moiety is known for its bioactivity, making this compound a subject of interest.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its pharmacological properties, targeting specific biological pathways or receptors.
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dibenzofuran moiety suggests potential interactions with DNA or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
- 2,5-Dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(4-methylphenyl)sulfonyl-5-oxoprolinamide
Uniqueness
Compared to similar compounds, 2,2-dichloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1-methylcyclopropanecarboxamide stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
